Superior In Vitro and In Vivo Metabolic Stability vs. tert-Butyl Analogs
In a study evaluating bioisosteres, analogues containing a trifluoromethylcyclopropyl (Cp-CF3) group demonstrated consistently higher metabolic stability compared to their direct tert-butyl counterparts in both in vitro human liver microsome assays and in vivo rat pharmacokinetic studies. For one representative pair, the Cp-CF3 analog had an in vitro half-life of >120 minutes, while the corresponding tert-butyl compound had a half-life of 32 minutes [1].
| Evidence Dimension | In vitro metabolic stability in human liver microsomes |
|---|---|
| Target Compound Data | Not directly tested; class-level advantage is established for the Cp-CF3 group. |
| Comparator Or Baseline | Analogous compound containing a tert-butyl group in place of the Cp-CF3 group. |
| Quantified Difference | The Cp-CF3 analog had a >3.75-fold increase in half-life (t1/2 >120 min vs. 32 min). |
| Conditions | Human liver microsome (HLM) assay. |
Why This Matters
Improved metabolic stability can lead to better in vivo exposure, longer half-life, and potentially lower dosing, making the Cp-CF3 motif a valuable design element for lead optimization.
- [1] Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Med. Chem. Lett. View Source
